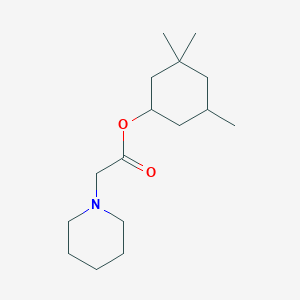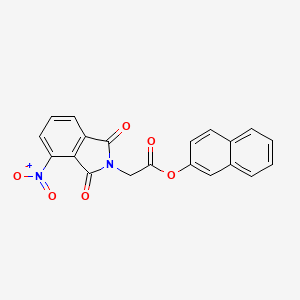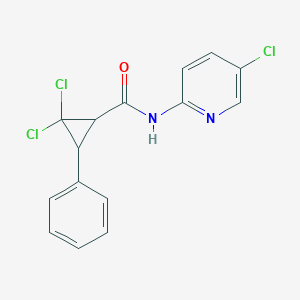
3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a piperidinylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with piperidine-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl moiety, where nucleophiles such as halides or amines can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate involves its interaction with specific molecular targets. The piperidinyl moiety can interact with receptors or enzymes, modulating their activity. The cyclohexyl ring provides structural stability and influences the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexyl acrylate: Similar in structure but contains an acrylate group instead of a piperidinylacetate moiety.
3,3,5-Trimethylcyclohexanol: The alcohol precursor used in the synthesis of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate.
Piperidine-1-acetic acid: The acid component used in the esterification process.
Uniqueness
This compound is unique due to its combination of a highly substituted cyclohexyl ring and a piperidinylacetate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H29NO2 |
|---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C16H29NO2/c1-13-9-14(11-16(2,3)10-13)19-15(18)12-17-7-5-4-6-8-17/h13-14H,4-12H2,1-3H3 |
InChI Key |
WEWRGOHUNNYMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)


![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)


![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
![4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)

